molecular formula C21H23ClN6O B2361769 (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone CAS No. 1291834-14-4

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone

Cat. No.: B2361769
CAS No.: 1291834-14-4
M. Wt: 410.91
InChI Key: VERCZHXYRXSVJQ-UHFFFAOYSA-N
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Description

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN6O and its molecular weight is 410.91. The purity is usually 95%.
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Biological Activity

The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone, with the molecular formula C21H23ClN6O and a molecular weight of 410.9 g/mol, is a member of the triazole family known for its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The compound features a triazole ring and a piperazine moiety, which are significant in modulating biological activity. The structural components are as follows:

ComponentDescription
Triazole RingContributes to various biological activities
Piperazine MoietyEnhances pharmacological properties
4-Chlorophenyl GroupMay influence receptor interactions
2,5-Dimethylphenyl GroupPotentially affects lipophilicity and activity

Anticancer Properties

Research has demonstrated that triazole derivatives exhibit significant anticancer activity. For instance, related compounds have been shown to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and autophagy-dependent mechanisms. A study indicated that triazole analogs could effectively inhibit breast cancer cell proliferation by targeting specific signaling pathways involved in cell survival and apoptosis .

Antimicrobial Activity

Triazoles are also noted for their antimicrobial properties. Studies have shown that compounds with a similar structure can inhibit bacterial growth effectively. For example, derivatives of triazoles have been evaluated against various bacterial strains, demonstrating noteworthy antibacterial effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's . The presence of the piperazine moiety enhances the ability of these compounds to interact with enzyme active sites.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound can trigger programmed cell death in tumor cells via ROS generation.
  • Enzyme Interaction : It may competitively inhibit enzymes like AChE by binding to their active sites.
  • Receptor Modulation : The chlorophenyl and dimethylphenyl groups may enhance interaction with various receptors involved in cellular signaling.

Case Studies

Several studies have evaluated the biological activity of similar triazole compounds:

  • Study on Anticancer Activity : A triazole derivative was shown to have an IC50 value of 2.32 μM against Mycobacterium tuberculosis, indicating strong potential for development as an antitubercular agent .
  • Antimicrobial Evaluation : Triazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics .
  • Enzyme Inhibition Study : Compounds were assessed for their ability to inhibit AChE, with some derivatives achieving IC50 values in the low micromolar range .

Properties

CAS No.

1291834-14-4

Molecular Formula

C21H23ClN6O

Molecular Weight

410.91

IUPAC Name

[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H23ClN6O/c1-14-3-4-15(2)18(13-14)27-9-11-28(12-10-27)21(29)19-20(25-26-24-19)23-17-7-5-16(22)6-8-17/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26)

InChI Key

VERCZHXYRXSVJQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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